((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride
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Overview
Description
((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst. The reaction conditions often include a controlled temperature and pH to maintain the integrity of the stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using high-pressure reactors and continuous flow systems to ensure consistent production. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrochloride group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(2S,4R)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride
- **(2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride
Uniqueness
((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and in studies requiring precise control over molecular interactions.
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(2S,4R)-4-methylpiperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
InChI Key |
QFPBAGOTDWWMPI-HHQFNNIRSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)CO.Cl |
Canonical SMILES |
CC1CCNC(C1)CO.Cl |
Origin of Product |
United States |
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